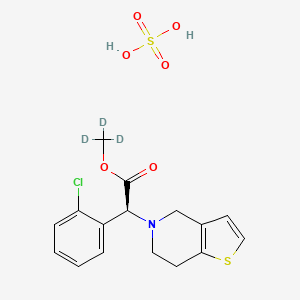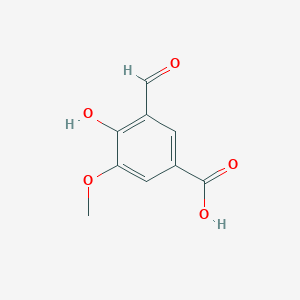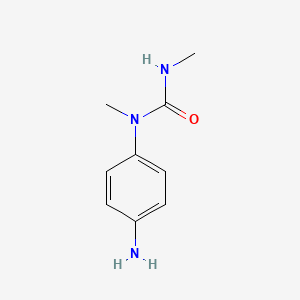
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds structurally related to 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide have been utilized in organic synthesis, demonstrating the versatility of chloro-methoxybenzamides and tetrahydroquinolines in facilitating complex chemical reactions. For instance, the use of nitrofuranylmethyl derivatives in the synthesis of anticancer pro-drugs showcases the reactivity of substituted isoquinolinones, where biomimetic reduction can trigger the release of therapeutic agents in hypoxic tumor environments (Berry et al., 1997)[https://consensus.app/papers/5nitrofuran2ylmethyl-group-potential-bioreductively-berry/5c90a233f2cb5edf9d8c5995515850c1/?utm_source=chatgpt]. Moreover, the development of chemosensors, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, highlights the application in detecting metal ions, indicating potential utility in environmental monitoring and food safety (Prodi et al., 2001)[https://consensus.app/papers/characterization-5chloro8methoxyquinoline-appended-prodi/c47d8da94ebc58e7b0196cce97b13670/?utm_source=chatgpt].
Medicinal Chemistry and Biological Activities
In medicinal chemistry, analogs and derivatives of tetrahydroquinoline have been synthesized and evaluated for their pharmacological properties. For example, the optimization of 4-(N-cycloamino)phenylquinazolines has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, which could be influential in cancer therapy (Wang et al., 2014)[https://consensus.app/papers/optimization-4ncycloaminophenylquinazolines-novel-wang/f579c870a40a541c993bdb955df5083e/?utm_source=chatgpt]. Additionally, the synthesis and pharmacological activity studies of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives reveal their potential anti-inflammatory properties (Abdulla et al., 2014)[https://consensus.app/papers/synthesis-activities-novel-abdulla/32689f92b07150518792a5b89d4b2835/?utm_source=chatgpt].
Environmental Applications
Research into the use of lignocellulosic substrates for the adsorption of pesticides from wastewater exemplifies the environmental applications of related chemical compounds. Such studies underscore the potential of utilizing chemical derivatives for environmental remediation and the sustainable treatment of contaminated waters (Boudesocque et al., 2008)[https://consensus.app/papers/lowcost-biosorbent-remove-pesticides-wastewater-boudesocque/57a76289b75157b3a03409c403b11f27/?utm_source=chatgpt].
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-10-4-5-14-6-8-16(12-18(14)24)23-20(25)17-11-15(22)7-9-19(17)27-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXHKIVIFKSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2927029.png)
![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)
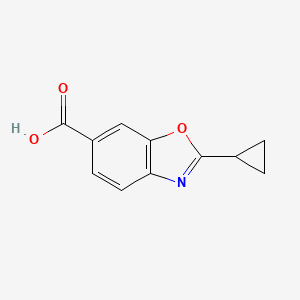
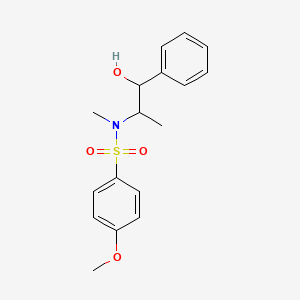
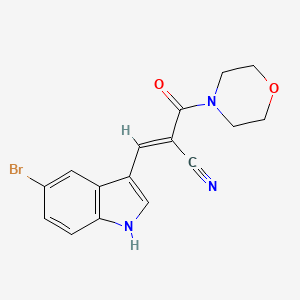
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2927034.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2927035.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)
